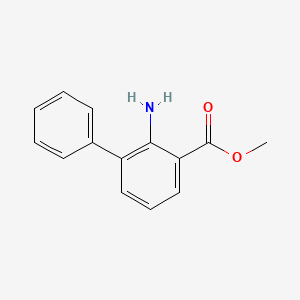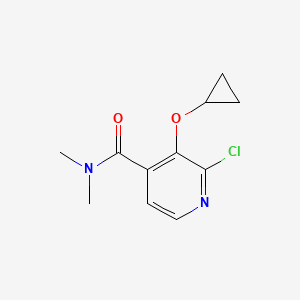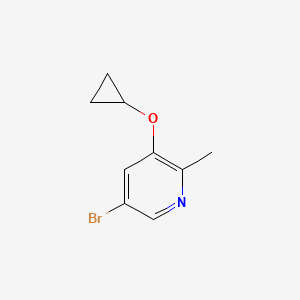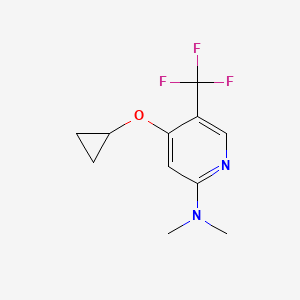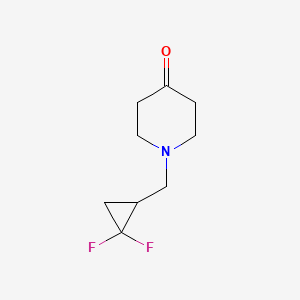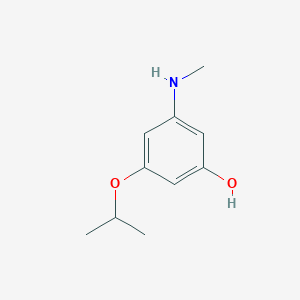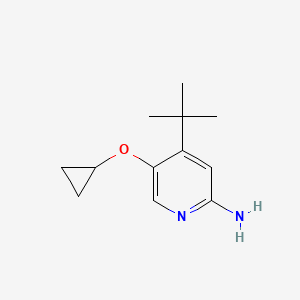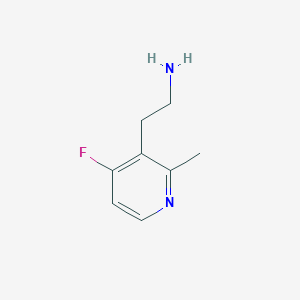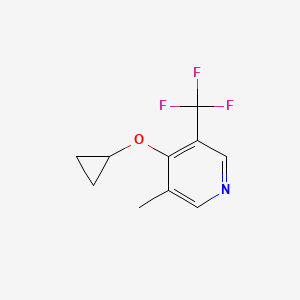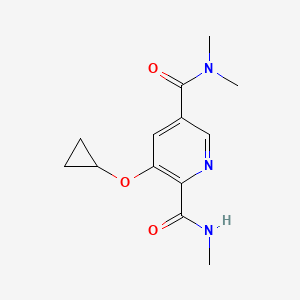
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . It is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups and three methyl groups.
Análisis De Reacciones Químicas
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common reagents and conditions used in these reactions would depend on the desired transformation. Major products formed from these reactions would vary based on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties and use in drug development.
Industry: It may find applications in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the detailed mechanism by which the compound exerts its effects.
Comparación Con Compuestos Similares
3-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the substitution pattern on the pyridine ring.
3-Cyclopropoxy-N2,N5,N5-tetramethylpyridine-2,5-dicarboxamide: This compound has an additional methyl group compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropoxy group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H17N3O3 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-N,5-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-10(19-9-4-5-9)6-8(7-15-11)13(18)16(2)3/h6-7,9H,4-5H2,1-3H3,(H,14,17) |
Clave InChI |
ZYBPEEAYTQGSDO-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=C(C=N1)C(=O)N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


